6-Iodo-2-methylquinoline

Description

BenchChem offers high-quality 6-Iodo-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodo-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQAGMMXXQXWOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503426 |

Source

|

| Record name | 6-Iodo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-62-7 |

Source

|

| Record name | 6-Iodo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Iodo-2-methylquinoline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-2-methylquinoline, a halogenated derivative of the quinoline scaffold, has emerged as a versatile and highly valuable building block in modern medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom at the 6-position and a methyl group at the 2-position, provide a strategic advantage for the development of novel therapeutics. The quinoline core itself is a "privileged scaffold," found in numerous natural products and FDA-approved drugs, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

This technical guide provides a comprehensive overview of 6-Iodo-2-methylquinoline, detailing its chemical and physical properties, synthesis methodologies, key reactions, and its significant applications in the field of drug discovery, with a focus on its role in the development of kinase inhibitors and antimicrobial agents.

Core Properties of 6-Iodo-2-methylquinoline

A thorough understanding of the physicochemical properties of 6-Iodo-2-methylquinoline is fundamental for its effective use in research and development.

Identifier and Molecular Profile

| Property | Value | Source |

| CAS Number | 1128-62-7 | [2][3][4] |

| Molecular Formula | C₁₀H₈IN | [5] |

| Molecular Weight | 269.08 g/mol | [5] |

| Synonyms | 6-Iodoquinaldine | N/A |

Physical Properties

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 6-Iodo-2-methylquinoline. While a dedicated public spectral database for this specific compound is not readily accessible, the expected spectral features can be inferred from the analysis of similar quinoline derivatives.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, with their chemical shifts and coupling constants influenced by the positions of the iodo and methyl groups. A singlet corresponding to the methyl group protons would be expected in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon atom attached to the iodine will experience a significant upfield shift due to the heavy atom effect.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the quinoline ring.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) at m/z 269, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.

Synthesis of 6-Iodo-2-methylquinoline

The synthesis of 6-Iodo-2-methylquinoline can be achieved through various established methods for quinoline ring formation, followed by iodination, or by utilizing iodinated starting materials. A common and effective approach is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.

General Synthetic Pathway: Doebner-von Miller Reaction

A plausible synthetic route to 6-Iodo-2-methylquinoline involves the reaction of 4-iodoaniline with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Caption: General workflow for the synthesis of 6-Iodo-2-methylquinoline.

Step-by-Step Experimental Protocol (Representative)

This protocol is a generalized procedure based on the Doebner-von Miller reaction for the synthesis of quinolines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodoaniline (1 equivalent), an acid catalyst (e.g., hydrochloric acid or sulfuric acid), and an oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iodine).

-

Addition of Aldehyde: Slowly add crotonaldehyde (2-3 equivalents) to the reaction mixture with constant stirring.

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize it with a base (e.g., sodium hydroxide solution).

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 6-Iodo-2-methylquinoline.

Reactivity and Key Applications in Drug Discovery

The iodine atom at the 6-position of 6-Iodo-2-methylquinoline is a key functional handle that allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.[9] The C-I bond is particularly susceptible to palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to the utility of 6-Iodo-2-methylquinoline, enabling the introduction of various substituents at the 6-position. The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, often allowing for milder reaction conditions.[9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 6-Iodo-2-Methyl Quinoline | 1128-62-7 [chemicalbook.com]

- 3. 6-Iodo-2-Methyl Quinoline CAS#: 1128-62-7 [chemicalbook.com]

- 4. 1128-62-7|6-Iodo-2-methylquinoline|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-Iodo-2-methylquinoline: Properties, Synthesis, and Applications

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity have made it a cornerstone in the development of numerous therapeutic agents, including antimalarials like quinine, antibacterials such as ciprofloxacin, and anticancer drugs like topotecan.[2] The functionalization of the quinoline core allows for the fine-tuning of its biological activity and physical properties.[3]

This guide focuses on 6-Iodo-2-methylquinoline, a key heterocyclic building block. The presence of a methyl group at the 2-position and an iodine atom at the 6-position provides two distinct points for chemical modification. The iodine atom, in particular, serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions, making this compound highly valuable for researchers in drug discovery and organic synthesis.[4][5]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 6-Iodo-2-methylquinoline is critical for its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling procedures.

Core Physicochemical Data

The key identifying and physical properties of 6-Iodo-2-methylquinoline are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-Iodo-2-methylquinoline | N/A |

| Synonyms | 6-Iodoquinaldine | [6] |

| CAS Number | 1128-62-7 | [7][8] |

| Molecular Formula | C₁₀H₈IN | [6][9] |

| Molecular Weight | 269.08 g/mol | [6][9] |

| Appearance | Typically a solid at room temperature | General Knowledge |

| Solubility | Generally insoluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | [10][11] |

| XLogP3-AA | 3.2 | [9] |

Note: Experimental data for melting and boiling points are not consistently reported in publicly available literature. Values should be determined empirically for each batch.

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of 6-Iodo-2-methylquinoline.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic singlet for the methyl group (CH₃) protons around δ 2.5-2.7 ppm. The aromatic region (δ 7.0-9.0 ppm) will display a series of doublets and doublets of doublets corresponding to the six protons on the quinoline core. The protons on the iodinated ring, particularly those adjacent to the iodine, will exhibit shifts influenced by its electronic effects.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display ten distinct signals for the ten carbon atoms. The methyl carbon will appear upfield (around δ 20-25 ppm). The carbon atom directly bonded to the iodine (C-6) is expected to have a signal at approximately δ 90-100 ppm due to the heavy atom effect. The remaining aromatic carbons will resonate in the typical δ 120-150 ppm range.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will feature characteristic peaks for C-H stretching of the methyl group and aromatic rings (~2900-3100 cm⁻¹). Aromatic C=C and C=N stretching vibrations will be visible in the 1500-1650 cm⁻¹ region.[12] The C-I bond stretch typically appears in the far-infrared region (<600 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 269, corresponding to the molecular weight of the compound.

Synthesis and Purification

The synthesis of 2-methylquinolines can be achieved through several established methods. A common and effective approach is the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For 6-Iodo-2-methylquinoline, 4-iodoaniline is the logical starting material.

Proposed Synthetic Protocol: Modified Doebner-von Miller Reaction

This protocol describes the synthesis of 6-Iodo-2-methylquinoline from 4-iodoaniline and crotonaldehyde using an acid catalyst.

Materials:

-

4-Iodoaniline

-

Crotonaldehyde

-

Hydrochloric acid (conc.)

-

Nitrobenzene (or another suitable oxidizing agent)

-

Sodium hydroxide solution (10% w/v)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodoaniline and concentrated hydrochloric acid. Stir until a uniform slurry of the amine salt is formed.

-

Addition of Reagents: Cool the flask in an ice bath. Slowly add crotonaldehyde dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

Oxidation & Reflux: After the addition is complete, carefully add nitrobenzene to the reaction mixture. Heat the mixture to reflux (typically 130-150 °C) for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Make the solution alkaline by the slow addition of 10% sodium hydroxide solution until the pH is >10.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure 6-Iodo-2-methylquinoline.

Synthesis and Purification Workflow Diagram

Caption: A typical experimental workflow for the synthesis of 6-Iodo-2-methylquinoline.

Chemical Reactivity and Applications

The true utility of 6-Iodo-2-methylquinoline in drug discovery lies in its reactivity, particularly at the C-I bond.

Superiority in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[4] This is due to the bond dissociation energy, where the C-I bond is the weakest and therefore the most easily cleaved during the oxidative addition step of the catalytic cycle.[4] This enhanced reactivity allows reactions involving 6-Iodo-2-methylquinoline to proceed under milder conditions, with shorter reaction times and often higher yields compared to its bromo- or chloro-analogs.[4] This is a critical advantage when working with complex molecules that may contain sensitive functional groups.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. This protocol describes a typical procedure for coupling an arylboronic acid with 6-Iodo-2-methylquinoline.

Materials:

-

6-Iodo-2-methylquinoline (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

-

SPhos (buchwald ligand) (0.04 mmol)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

1,4-Dioxane (10 mL) and Water (1 mL)

Step-by-Step Methodology:

-

Inert Atmosphere: To a reaction vial, add 6-Iodo-2-methylquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Degassing: Seal the vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.

-

Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the product by column chromatography to obtain the 6-aryl-2-methylquinoline derivative.

Catalytic Cycle and Medicinal Chemistry Applications

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The ability to easily form new C-C, C-N, and C-O bonds via cross-coupling makes 6-Iodo-2-methylquinoline a powerful scaffold. It is used to synthesize libraries of compounds for screening against therapeutic targets like protein kinases.[5] The quinoline core often interacts with the hinge region of kinases, while the substituent introduced at the 6-position can be tailored to interact with solvent-exposed regions, improving potency and selectivity.[5] Studies have shown that introducing iodine into organic molecules can also enhance antimicrobial activity.[12]

Safety and Handling

Proper handling of 6-Iodo-2-methylquinoline is essential for laboratory safety. Based on data for structurally similar compounds, it should be treated as a hazardous chemical.[13][14]

-

Hazard Classification: Harmful if swallowed and may cause serious eye irritation or damage.[13][15] May cause skin and respiratory tract irritation.[14][16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][17] Work in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[13][17]

-

Skin: Wash off with soap and plenty of water.[14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.[11][17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[13]

References

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). National Institutes of Health (NIH). Retrieved from [Link]

-

6-Iodoquinoline | C9H6IN | CID 20398553. (n.d.). PubChem - National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis of 6-methoxy-2-methylquinoline 3a. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved from [Link]

-

8-Iodo-2-methylquinoline | C10H8IN | CID 2802243. (n.d.). PubChem - National Institutes of Health (NIH). Retrieved from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. Retrieved from [Link]

-

The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

2-Iodoquinoline. (n.d.). PubChem - National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC - National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-IODO-2-METHYLQUINOLINE | CymitQuimica [cymitquimica.com]

- 7. 6-Iodo-2-Methyl Quinoline | 1128-62-7 [chemicalbook.com]

- 8. 1128-62-7|6-Iodo-2-methylquinoline|BLD Pharm [bldpharm.com]

- 9. 8-Iodo-2-methylquinoline | C10H8IN | CID 2802243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 38896-30-9 | Methyl quinoline-6-carboxylate | Esters | Ambeed.com [ambeed.com]

- 11. 6-METHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. 6-Iodoquinoline | C9H6IN | CID 20398553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Iodoquinoline | C9H6IN | CID 81044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

6-Iodo-2-methylquinoline molecular weight and formula

An In-Depth Technical Guide to 6-Iodo-2-methylquinoline

Authored by: Gemini, Senior Application Scientist

Introduction

Within the landscape of medicinal chemistry and materials science, heterocyclic scaffolds serve as the foundational architecture for a vast array of functional molecules. Among these, the quinoline core is a "privileged scaffold," a recurring motif in numerous FDA-approved drugs and biologically active compounds.[1][2][3] This guide focuses on a specific, highly functionalized derivative: 6-Iodo-2-methylquinoline .

The strategic placement of an iodine atom at the 6-position and a methyl group at the 2-position transforms the basic quinoline structure into a versatile and highly reactive building block. The methyl group can influence the molecule's steric and electronic properties, while the iodo-substituent is the key to its utility. As a heavy halogen, iodine is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] This reactivity allows for the precise and efficient introduction of complex substituents, making 6-Iodo-2-methylquinoline an indispensable intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials.[4][5]

This document provides a comprehensive technical overview of 6-Iodo-2-methylquinoline, detailing its core molecular properties, established synthetic protocols, characterization data, and its pivotal role in modern drug discovery and organic synthesis.

Core Molecular Properties and Structure

The fundamental identity of a chemical compound is defined by its molecular formula, weight, and three-dimensional structure. These parameters are critical for stoichiometric calculations, analytical characterization, and understanding its intrinsic reactivity.

Physicochemical Data Summary

The essential quantitative data for 6-Iodo-2-methylquinoline are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈IN | [4][6][7] |

| Molecular Weight | 269.08 g/mol | [4][6][7][8] |

| CAS Number | 1128-62-7 | [6][7][8][9] |

| Synonyms | 6-Iodoquinaldine | [6] |

| Predicted Density | 1.734 ± 0.06 g/cm³ | [4] |

| Purity (Typical) | ≥95% | [6] |

| InChI Key | UZQAGMMXXQXWOK-UHFFFAOYSA-N | [6] |

Chemical Structure

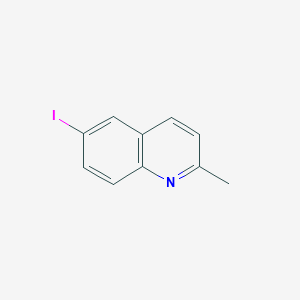

The structure consists of a bicyclic quinoline core with a methyl group at the C2 position and an iodine atom at the C6 position.

Caption: Chemical structure of 6-Iodo-2-methylquinoline.

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines is a well-established field of organic chemistry, with several named reactions available. The choice of method often depends on the availability of starting materials and the desired substitution pattern. A common and effective approach for synthesizing 2-methylquinolines is the Doebner-von Miller reaction , a variation of the Skraup synthesis.

Representative Synthetic Protocol: Doebner-von Miller Reaction

This protocol involves the reaction of an aniline (in this case, 4-iodoaniline) with an α,β-unsaturated carbonyl compound, which is typically generated in situ from aldehydes or ketones. For 2-methylquinoline synthesis, paraldehyde (a trimer of acetaldehyde) serves as the source of crotonaldehyde.

Causality of Experimental Design:

-

Starting Material: 4-Iodoaniline is selected because the iodine atom is chemically robust under the acidic reaction conditions and will be correctly positioned at the 6-position in the final quinoline product.

-

Reagent: Paraldehyde is used as a stable, liquid source of acetaldehyde. In the acidic medium, it depolymerizes to acetaldehyde, which then undergoes an acid-catalyzed aldol condensation to form crotonaldehyde, the required α,β-unsaturated aldehyde.

-

Catalyst/Solvent: Concentrated hydrochloric acid or sulfuric acid acts as both the solvent and the catalyst, protonating the carbonyls and facilitating the key cyclization and dehydration steps.

-

Oxidizing Agent: The reaction mechanism includes an oxidation step to aromatize the dihydroquinoline intermediate. Often, the anilinium salt of the starting material or an added oxidant (like arsenic pentoxide in historical preps, or milder modern oxidants) serves this purpose.

Caption: General workflow for the synthesis of 6-Iodo-2-methylquinoline.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 4-iodoaniline (1.0 eq) to concentrated hydrochloric acid (approx. 3-4 mL per gram of aniline).

-

Reagent Addition: To the resulting slurry, slowly add paraldehyde (approx. 1.5-2.0 eq). The addition is often exothermic and should be controlled.

-

Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the acidic mixture over crushed ice. Neutralize the solution by slowly adding a concentrated base (e.g., 50% NaOH solution or ammonium hydroxide) until the pH is >10. This step must be performed in a fume hood and with external cooling, as it is highly exothermic.

-

Extraction: Transfer the basic mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product, often a dark oil or solid, can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

Structural confirmation of the synthesized 6-Iodo-2-methylquinoline is achieved through a combination of standard spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.

Caption: Workflow for the analytical characterization of the final product.

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 269, corresponding to the molecular weight of the compound. The isotopic pattern of iodine would also be observable.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key expected signals include a singlet for the methyl group (CH₃) protons around δ 2.7 ppm, and a series of doublets and doublets of doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The specific splitting patterns confirm the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon spectrum will show 10 distinct signals. The methyl carbon will appear upfield (around δ 25 ppm), while the aromatic carbons will resonate between δ 120-160 ppm. The carbon atom directly attached to the iodine (C6) will have a characteristic chemical shift, typically shifted upfield compared to its non-halogenated counterpart, appearing around δ 90-100 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic peaks for C-H stretching of the aromatic ring and methyl group (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic region (~1500-1650 cm⁻¹), and C-H bending vibrations (~700-900 cm⁻¹).

Applications in Drug Development and Organic Synthesis

The true value of 6-Iodo-2-methylquinoline lies in its application as a versatile chemical intermediate. The quinoline core itself is a cornerstone of many pharmaceuticals, known for a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3]

Role as a Pharmacophore Scaffold

The quinoline ring system is of a size and electronic nature that allows it to effectively bind to a variety of biological targets, such as enzyme active sites and DNA.[2] By using 6-Iodo-2-methylquinoline as a starting point, medicinal chemists can rapidly generate libraries of novel compounds for biological screening.

Utility in Cross-Coupling Reactions

The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it highly reactive in palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds at the 6-position, a critical strategy for structure-activity relationship (SAR) studies.[10]

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted styrylquinolines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form 6-aminoquinoline derivatives.

This synthetic flexibility enables the exploration of chemical space around the quinoline core, which is essential for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties (ADME-T).[10] Recent studies have shown that iodo-quinoline derivatives are interesting scaffolds for developing novel antimicrobial agents, highlighting the direct impact of this building block on modern drug discovery efforts.[1]

References

-

6-Iodo-2-methylquinoline . MySkinRecipes. [Link]

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity . National Institutes of Health (NIH). [Link]

-

6-Iodoquinoline | C9H6IN . PubChem, National Institutes of Health (NIH). [Link]

-

Dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate . National Institutes of Health (NIH). [Link]

-

Synthesis of derivatives of quinoline . SciSpace. [Link]

-

8-Iodo-2-methylquinoline | C10H8IN . PubChem, National Institutes of Health (NIH). [Link]

-

Synthesis of 6-methoxy-2-methylquinoline 3a . ResearchGate. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review . Royal Society of Chemistry. [Link]

-

The Role of Quinoline Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations . The Journal of Chemical Physics, AIP Publishing. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives . Oriental Journal of Chemistry. [Link]

-

Synthesis of quinolines . Organic Chemistry Portal. [Link]

-

Quinoline, 6-methyl- . NIST WebBook. [Link]

-

Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer . MDPI. [Link]

Sources

- 1. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. 6-Iodo-2-methylquinoline [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. 6-IODO-2-METHYLQUINOLINE | CymitQuimica [cymitquimica.com]

- 7. 6-Iodo-2-Methyl Quinoline CAS#: 1128-62-7 [m.chemicalbook.com]

- 8. 1128-62-7|6-Iodo-2-methylquinoline|BLD Pharm [bldpharm.com]

- 9. 6-Iodo-2-Methyl Quinoline | 1128-62-7 [chemicalbook.com]

- 10. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 6-Iodo-2-methylquinoline from 4-Iodoaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-iodo-2-methylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary focus is on the application of the Doebner-von Miller reaction, a classic and adaptable method for quinoline synthesis. This document delves into the mechanistic intricacies of the reaction, offers a detailed, step-by-step experimental protocol, and provides essential characterization data for the target compound. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical guidance for the successful synthesis and validation of 6-iodo-2-methylquinoline.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] The quinoline motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of quinoline-based drugs with a broad spectrum of therapeutic applications, including antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer agents.[1]

The introduction of specific substituents onto the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The iodo-substituted quinoline, 6-iodo-2-methylquinoline, is a particularly useful intermediate in organic synthesis. The iodine atom can be readily displaced or participate in various cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the construction of more complex and diverse molecular architectures. This makes 6-iodo-2-methylquinoline a valuable building block for the synthesis of novel drug candidates and functional materials.

This guide will focus on a robust and well-established method for the synthesis of 6-iodo-2-methylquinoline: the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.

The Doebner-von Miller Reaction: A Mechanistic Perspective

The Doebner-von Miller reaction is a powerful acid-catalyzed method for the synthesis of quinolines.[2] It involves the reaction of an aromatic amine, in this case, 4-iodoaniline, with an α,β-unsaturated carbonyl compound, such as crotonaldehyde. The reaction is typically carried out in the presence of a strong Brønsted or Lewis acid.[2]

The mechanism of the Doebner-von Miller reaction is complex and has been the subject of considerable study. A widely accepted pathway involves the following key steps:

-

Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the aniline (4-iodoaniline) to the α,β-unsaturated carbonyl compound (crotonaldehyde). This forms an enol or enolate intermediate.

-

Cyclization: The intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline attacks the carbonyl carbon, leading to the formation of a dihydroquinoline intermediate.

-

Dehydration: The dihydroquinoline intermediate readily dehydrates to form a more stable 1,2-dihydroquinoline.

-

Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline. This oxidation can be effected by an external oxidizing agent or, in some cases, by another molecule of the α,β-unsaturated carbonyl compound or a Schiff base formed in situ.

A visual representation of the Doebner-von Miller reaction mechanism is provided below:

Caption: Mechanism of the Doebner-von Miller Reaction.

Experimental Protocol: Synthesis of 6-Iodo-2-methylquinoline

This section provides a detailed, step-by-step protocol for the synthesis of 6-iodo-2-methylquinoline from 4-iodoaniline using the Doebner-von Miller reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 4-Iodoaniline | 219.02 | 10.95 g | 0.05 | >98% |

| Crotonaldehyde | 70.09 | 5.26 g (6.0 mL) | 0.075 | >99% |

| Hydrochloric Acid (conc.) | 36.46 | 15 mL | ~0.18 | 37% |

| Nitrobenzene | 123.11 | 5 mL | 0.045 | >99% |

| Sodium Hydroxide | 40.00 | As needed | - | - |

| Dichloromethane | 84.93 | As needed | - | Reagent Grade |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |

Reaction Workflow

Caption: Experimental workflow for the synthesis of 6-iodo-2-methylquinoline.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 10.95 g (0.05 mol) of 4-iodoaniline to 15 mL of concentrated hydrochloric acid.

-

Heating: Gently heat the mixture in a pre-heated oil bath to 100 °C with stirring. The 4-iodoaniline will dissolve to form the hydrochloride salt.

-

Addition of Reagents: To the hot solution, add 5 mL of nitrobenzene. Then, add 6.0 mL (0.075 mol) of crotonaldehyde dropwise over a period of 30 minutes. The addition should be controlled to maintain a steady reaction rate and avoid excessive heat generation.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 120-130 °C) and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation of the product from any impurities.

Characterization of 6-Iodo-2-methylquinoline

The identity and purity of the synthesized 6-iodo-2-methylquinoline should be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 107-108 °C[3] |

| Molecular Formula | C₁₀H₈IN[4] |

| Molecular Weight | 269.08 g/mol [4] |

Spectroscopic Data

The following are the expected spectroscopic data for 6-iodo-2-methylquinoline.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The expected signals are:

-

A singlet for the methyl group protons at C2.

-

A series of doublets and multiplets in the aromatic region corresponding to the protons on the quinoline ring system. The iodine atom at the 6-position will influence the chemical shifts of the neighboring protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The expected signals include:

-

A signal for the methyl carbon.

-

Signals for the nine carbon atoms of the quinoline ring. The carbon atom attached to the iodine (C6) will show a characteristic chemical shift.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 6-iodo-2-methylquinoline (m/z = 269).

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of 6-iodo-2-methylquinoline from 4-iodoaniline via the Doebner-von Miller reaction. By understanding the underlying mechanism and following the detailed experimental protocol, researchers can efficiently prepare this valuable synthetic intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product. The versatility of 6-iodo-2-methylquinoline as a building block in organic synthesis underscores its importance in the ongoing quest for novel therapeutic agents and advanced materials.

References

- Doebner, O.; von Miller, W. (1881). "Ueber eine neue Synthese von Chinolinderivaten". Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.

-

MySkinRecipes. (n.d.). 6-Iodo-2-methylquinoline. Retrieved from [Link]

-

Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.

-

Slideshare. (2018). Doebner-Miller reaction and applications. Retrieved from [Link]

-

ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

- Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).

-

UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (1976). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

-

YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Doebner-von Miller Synthesis of 2-Methylquinolines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with 2-methylquinoline (quinaldine) serving as a critical precursor for various pharmaceuticals, dyes, and catalysts. The Doebner-von Miller reaction, a classic and robust method, provides a direct route to this valuable heterocyclic system through the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds.[1][2] This technical guide offers an in-depth exploration of the Doebner-von Miller synthesis, focusing specifically on the preparation of 2-methylquinolines. We will dissect the reaction's mechanistic underpinnings, provide a field-proven experimental protocol, address common challenges such as tar formation and low yields, and discuss the reaction's broader scope and limitations. This document is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully implement and optimize this powerful synthetic tool.

Introduction: The Enduring Relevance of the Quinoline Core

First described in the 1880s, the Doebner-von Miller reaction is a modification of the Skraup synthesis and remains a highly relevant method for constructing the quinoline ring system.[2][3] Unlike the Skraup synthesis, which uses glycerol and a strong oxidizing agent, the Doebner-von Miller approach employs α,β-unsaturated aldehydes or ketones, offering greater versatility in introducing substituents onto the heterocyclic ring.[4]

The 2-methylquinoline moiety, in particular, is a privileged structure found in numerous bioactive molecules, including antimalarial agents like primaquine and antimicrobial compounds.[5][6] Its synthesis via the Doebner-von Miller reaction, typically from aniline and crotonaldehyde (or its precursors), represents a cost-effective and scalable pathway, making it a continued focus for process development and medicinal chemistry programs.[3][7]

The Reaction Mechanism: A Fragmentation-Recombination Pathway

While debated for many years, modern mechanistic studies, including carbon isotope scrambling experiments, strongly support a fragmentation-recombination pathway rather than a direct cyclization.[1][2][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key stages are as follows:

-

Michael Addition: The reaction initiates with a nucleophilic 1,4-conjugate addition of the aniline to the protonated α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[1]

-

Fragmentation: The resulting amino ketone intermediate undergoes a retro-aldol-type fragmentation, cleaving into an imine and a saturated ketone/aldehyde. This step is key to explaining the observed isotope scrambling.[1][8]

-

Recombination (Condensation): The fragments recombine in a condensation reaction to form a new conjugated imine intermediate.[1]

-

Second Michael Addition: A second molecule of aniline performs a conjugate addition to this newly formed imine.

-

Cyclization & Elimination: The intermediate then undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring, followed by the elimination of an aniline molecule.

-

Dehydration & Oxidation: The resulting dihydroquinoline intermediate is dehydrated and subsequently oxidized to the aromatic 2-methylquinoline product. The oxidant can be an external agent or, in many cases, an imine intermediate acting as a hydrogen acceptor.[9]

Caption: Proposed fragmentation-recombination mechanism for the Doebner-von Miller reaction.

Core Synthesis Protocol: Preparation of 2-Methylquinoline

This protocol details a robust procedure for the synthesis of 2-methylquinoline from aniline and crotonaldehyde. The causality behind each step is explained to provide a self-validating framework.

Materials & Reagents

-

Aniline (freshly distilled)

-

Crotonaldehyde

-

Hydrochloric Acid (concentrated, ~12 M) or Zinc Chloride (ZnCl₂)

-

Toluene

-

Sodium Hydroxide (e.g., 10 M solution) or Calcium Hydroxide (slaked lime)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

TLC plates (Silica gel 60 F₂₅₄)

Experimental Workflow

Caption: Standard experimental workflow for 2-methylquinoline synthesis.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

-

Heating: Heat the mixture to a gentle reflux.

-

Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.1-1.2 eq) in a water-immiscible solvent like toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[9]

-

Causality: This is the most critical step for avoiding tar formation. Crotonaldehyde is prone to acid-catalyzed self-polymerization. Adding it slowly keeps its instantaneous concentration in the acidic aqueous phase low, favoring the desired reaction with aniline over polymerization. The biphasic system further sequesters the aldehyde in the organic phase, limiting its exposure to the strong acid.[9][10]

-

-

Reaction Monitoring: Continue refluxing for an additional 4-6 hours after the addition is complete. Monitor the reaction's progress by TLC, observing the consumption of aniline and the appearance of the product spot.

-

Causality: Monitoring ensures the reaction is driven to completion without unnecessary heating that could lead to product degradation.[10]

-

-

Workup - Neutralization: After cooling the mixture to room temperature, carefully neutralize it by slowly adding a concentrated solution of sodium hydroxide or by pouring it over an excess of slaked lime until the pH is basic (pH > 9).[9][11]

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[9]

-

Causality: This step isolates the organic product from the aqueous phase containing inorganic salts.

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain pure 2-methylquinoline.

Troubleshooting and Process Optimization

The Doebner-von Miller reaction is notorious for several challenges. A systematic approach to optimization is essential for achieving high yields and purity.

| Problem | Root Cause | Field-Proven Solutions & Optimization Strategies |

| Severe Tar/Polymer Formation | Acid-catalyzed polymerization of the α,β-unsaturated aldehyde (e.g., crotonaldehyde).[9][10] | 1. Slow Reagent Addition: Add the aldehyde dropwise to the heated aniline/acid mixture.[9][10]2. Biphasic System: Dissolve the aldehyde in an immiscible organic solvent (e.g., toluene) to limit its concentration in the aqueous acid phase.[9]3. Temperature Control: Use the minimum effective temperature for the reaction to proceed at a reasonable rate. Avoid localized overheating.[9] |

| Low Product Yield | Incomplete reaction, suboptimal catalysis, or product loss during workup. | 1. Catalyst Screening: While HCl is common, compare Brønsted acids (H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, SnCl₄). Milder Lewis acids can sometimes reduce side reactions.[1][2][10]2. Optimize Reaction Time: Monitor by TLC or HPLC to determine the point of maximum product formation before degradation begins.[10]3. Ensure Complete Neutralization: Check the pH of the aqueous phase after neutralization to prevent loss of the basic product during extraction.[10] |

| Incomplete Oxidation (Dihydroquinoline Byproducts) | Insufficient oxidant or reaction conditions that do not favor the final aromatization step.[9] | 1. Use an Oxidizing Agent: While often not required, if dihydro- species are isolated, consider adding a mild oxidant (e.g., nitrobenzene, arsenic acid, or even air bubbling) in subsequent runs.[5]2. Stoichiometry: Ensure a slight excess of the oxidizing species if one is used. |

| Formation of Isomers (with substituted anilines) | The cyclization step can occur at different positions on the aniline ring, especially with meta-substituted anilines.[2] | 1. Substrate Choice: For meta-substituted anilines, the regiochemical outcome can be unpredictable and may require empirical testing.[2]2. Catalyst Influence: The choice of acid catalyst can sometimes influence the regioselectivity of the cyclization. |

Scope and Limitations

-

Aniline Component: The reaction is broadly applicable to various substituted anilines. Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can decrease nucleophilicity and hinder the initial Michael addition, leading to lower yields.[9]

-

Carbonyl Component: α,β-unsaturated aldehydes are generally more successful than ketones. Sterically hindered ketones may fail to react or give complex product mixtures.[9] The use of γ-substituted α,β-unsaturated aldehydes can also lead to complex mixtures and low yields under standard conditions.[12][13]

-

In Situ Aldehyde Generation: In many procedures, the α,β-unsaturated aldehyde is not used directly but is generated in situ. For example, crotonaldehyde can be formed from the acid-catalyzed self-condensation of acetaldehyde.[10][11] This approach avoids handling unstable aldehydes but introduces more complexity.

Conclusion

The Doebner-von Miller synthesis is a time-honored yet powerful method for accessing 2-methylquinolines and their derivatives. Its primary advantages are the use of readily available starting materials and operational simplicity. However, its successful application hinges on a thorough understanding of the underlying mechanism and a careful control of reaction parameters to mitigate common side reactions, most notably tar formation. By employing strategies such as slow, controlled addition of reagents within a biphasic system, researchers can overcome the reaction's principal challenges. This guide provides the necessary framework for scientists to confidently apply and optimize the Doebner-von Miller reaction in their synthetic endeavors, from small-scale discovery to process development.

References

- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). Benchchem.

-

Doebner–Miller reaction. Wikipedia. [Link]

-

Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

- Byproduct formation in the Doebner-von Miller reaction. (2025). Benchchem.

-

An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry. [Link]

-

Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. ResearchGate. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

-

Quinoline Synthesis. Scribd. [Link]

-

Doebner-Miller Reaction. SynArchive. [Link]

-

Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. [Link]

-

Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

- Method for one-step preparation of 2-methylquinoline.

-

Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

-

Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

-

Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland. [Link]

-

Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate. [Link]

- Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis. Benchchem.

-

Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

-

Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC - NIH. [Link]

-

The Formation of Inherently Chiral Calix[2]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. MDPI. [Link]

-

Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. ResearchGate. [Link]

-

Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. ResearchGate. [Link]

-

In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]

Sources

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iipseries.org [iipseries.org]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Research Portal [research.usc.edu.au]

- 13. researchgate.net [researchgate.net]

The Pfitzinger Reaction: A Comprehensive Technical Guide to the Synthesis of Substituted Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[1][2] The Pfitzinger reaction, a classic name reaction in organic chemistry, provides a powerful and versatile method for the synthesis of substituted quinoline-4-carboxylic acids, key intermediates in the development of these valuable compounds.[1][3][4] This guide offers an in-depth exploration of the Pfitzinger reaction, from its mechanistic underpinnings to practical experimental protocols and its applications in the pharmaceutical sciences.

The Core Mechanism: A Stepwise Annulation

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][5][6] The reaction proceeds through a well-elucidated sequence of steps, beginning with the base-catalyzed hydrolysis of the isatin amide bond.

The Mechanistic Pathway:

-

Ring Opening of Isatin: The reaction is initiated by a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), which attacks the amide carbonyl of isatin. This leads to the hydrolytic cleavage of the five-membered ring to form a keto-acid intermediate, specifically a salt of isatinic acid.[1][3][6] While this intermediate can be isolated, it is generally formed in situ.[1][6]

-

Imine Formation: The aniline moiety of the opened isatin intermediate then condenses with the carbonyl group of the reacting aldehyde or ketone. This acid-catalyzed step, often facilitated by the reaction conditions, results in the formation of a Schiff base, or imine.[3]

-

Tautomerization: The newly formed imine undergoes tautomerization to the more thermodynamically stable enamine isomer.[1][6] This step is crucial as it positions the nucleophilic enamine for the subsequent cyclization.

-

Intramolecular Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group. The resulting intermediate readily dehydrates to afford the aromatic quinoline ring system, yielding the final substituted quinoline-4-carboxylic acid.[1][6]

Caption: The reaction mechanism of the Pfitzinger reaction.

Synthesis of Substituted Quinoline-4-Carboxylic Acids: A Practical Workflow

The versatility of the Pfitzinger reaction lies in the ability to introduce a wide variety of substituents onto the quinoline scaffold by judiciously choosing the starting isatin and carbonyl compound. This allows for the generation of diverse chemical libraries for drug discovery programs.

General Experimental Protocol (Conventional Heating)

This protocol is a generalized procedure based on multiple reported methods for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1][7]

Materials:

-

Isatin (or substituted isatin)

-

Carbonyl compound (e.g., acetophenone for 2-phenylquinoline-4-carboxylic acid)

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Water

-

Hydrochloric acid (HCl) or Acetic acid for acidification

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

-

Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[1] The dissolution of KOH is exothermic, so cooling may be necessary.

-

Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour. A color change from purple to brown is typically observed, indicating the formation of the potassium salt of isatinic acid.[1]

-

Addition of the Carbonyl Compound: To this mixture, add the desired carbonyl compound (0.07-0.15 mol).[1]

-

Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 12-24 hours.[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the solvent via rotary evaporation.

-

Add water to the residue and extract with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[1]

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product in a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

-

Data Presentation: Reaction of Isatin with Various Ketones

| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Acetone | KOH | Ethanol/Water | 24 | 75-85 | [1] |

| Acetophenone | KOH | Ethanol/Water | 12-13 | 70-80 | [3] |

| Cyclohexanone | KOH | Ethanol/Water | 24 | 65-75 | [1] |

| 4-Bromoacetophenone | Base | Refluxing Ethanol | - | - | [5] |

| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Microwave | 9 min | 77-85 | [1] |

Yields are representative and can vary based on specific reaction conditions and scale.

Variations and Modifications of the Pfitzinger Reaction

Over the years, several modifications of the Pfitzinger reaction have been developed to improve yields, broaden the substrate scope, or create more environmentally benign procedures.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields.[1][5]

-

Halberkann Variant: The reaction of N-acyl isatins with a base leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids.[6]

-

TMSCl-Mediated Reaction: An improved Pfitzinger reaction using trimethylsilyl chloride (TMSCl) allows for the direct synthesis of quinoline-4-carboxylic esters or acids from N,N-dimethylenaminones and isatins under mild conditions.[8]

Caption: A generalized experimental workflow for the Pfitzinger reaction.

Advantages and Limitations

Advantages:

-

Versatility: The Pfitzinger reaction allows for the synthesis of a wide range of substituted quinoline-4-carboxylic acids by varying the isatin and carbonyl starting materials.

-

One-Pot Synthesis: It is often a one-pot reaction, which can be synthetically efficient.[7]

-

Readily Available Starting Materials: Isatin and many simple carbonyl compounds are commercially available or easily prepared.

Limitations:

-

Harsh Reaction Conditions: The use of strong bases and sometimes high temperatures can be a drawback, especially for sensitive substrates.[5]

-

Low Yields with Certain Substrates: Some ketones, particularly those with significant steric hindrance near the α-methylene group, may give low yields or fail to react.[5][9]

-

Environmental Concerns: The use of strong bases and organic solvents in traditional protocols can generate hazardous waste.[5] However, more environmentally friendly methods are being developed.

Conclusion

The Pfitzinger reaction remains a cornerstone in the synthesis of quinoline-4-carboxylic acids, a critical pharmacophore in modern drug discovery.[1][3] Its reliability and adaptability have ensured its continued relevance. As research progresses, further refinements and modifications to this classic reaction will undoubtedly expand its utility, enabling the creation of novel therapeutic agents to address a multitude of diseases.

References

-

The Pfitzinger Reaction. (Review). ResearchGate. Available at: [Link]

-

Pfitzinger reaction. Wikipedia. Available at: [Link]

-

Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

The Pfitzinger Reaction. (Review). Scribd. Available at: [Link]

-

Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. Available at: [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

-

An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl | Request PDF. ResearchGate. Available at: [Link]

-

Application of pfitzinger reaction in - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). Available at: [Link]

-

Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

3-hydroxyquinoline. Organic Syntheses Procedure. Available at: [Link]

-

General reaction scheme of the Pfitzinger quinoline synthesis. ResearchGate. Available at: [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

-

The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]

-

Steric Hindrance in the Pfitzinger Reaction. Datapdf. Available at: [Link]

-

Chemistry of Pfitzinger Synthesis. Scribd. Available at: [Link]

-

Pfitzinger synthsis of quinoline.(complete expliantion )(bsc/msc). YouTube. Available at: [Link]

-

The Pfitzinger Reaction. Sciencemadness Discussion Board. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. datapdf.com [datapdf.com]

Spectroscopic characterization of 6-Iodo-2-methylquinoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Iodo-2-methylquinoline

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug discovery and development, the quinoline scaffold stands as a "privileged structure," a recurring molecular framework that has given rise to a multitude of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][2] Its rigid, bicyclic aromatic system is a versatile template for molecular recognition, readily modified to fine-tune pharmacological activity. The introduction of specific substituents, such as a methyl group at the 2-position and an iodine atom at the 6-position, creates 6-Iodo-2-methylquinoline—a compound of significant interest for synthetic chemists and pharmacologists alike. The iodine atom, in particular, serves not only as a heavy-atom modulator of electronic properties but also as a reactive handle for further synthetic elaboration, such as in cross-coupling reactions.

Unambiguous structural confirmation of such molecules is the bedrock upon which all subsequent biological and clinical evaluation rests. A seemingly minor misinterpretation of a spectrum can lead to the pursuit of a false lead, wasting invaluable time and resources. This guide, therefore, is not merely a collection of data but a methodological blueprint for the comprehensive spectroscopic characterization of 6-Iodo-2-methylquinoline. We will proceed not by rote but by rationale, explaining the "why" behind each technique and experimental parameter to build a self-validating and unassailable structural dossier.

Molecular Blueprint: Structure and Key Features

Before delving into spectroscopic analysis, a foundational understanding of the molecule's structure is essential. 6-Iodo-2-methylquinoline consists of a quinoline core, which is a fused benzene and pyridine ring system. A methyl group (-CH₃) is attached at the C2 position of the pyridine ring, and an iodine atom (I) is attached at the C6 position of the benzene ring.

Diagram 1: Molecular Structure of 6-Iodo-2-methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled detail about the chemical environment of each ¹H and ¹³C nucleus. For 6-Iodo-2-methylquinoline, a combined ¹H and ¹³C NMR analysis is non-negotiable for unambiguous structure elucidation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic shielding (chemical shift), and their proximity to neighboring protons (spin-spin coupling).

Causality Behind Expected Signals:

-

Aromatic Region (7.0-9.0 ppm): The quinoline core has six aromatic protons. The iodine at C6 will exert a significant influence. While iodine is electronegative, its primary effect on the aromatic ring is through resonance and anisotropic effects, which will cause downfield shifts for adjacent protons. Protons on the pyridine ring (H3, H4) will be deshielded by the nitrogen atom.

-

Aliphatic Region (2.0-3.0 ppm): The methyl group at C2 is attached to an sp²-hybridized carbon of the aromatic system, leading to a characteristic singlet in this region.

Table 1: Predicted ¹H NMR Data for 6-Iodo-2-methylquinoline (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-3 | ~7.35 | Doublet (d) | J(H3-H4) ≈ 8.4 | Coupled to H4. |

| H-4 | ~8.05 | Doublet (d) | J(H4-H3) ≈ 8.4 | Deshielded by proximity to N and coupled to H3. |

| H-5 | ~8.10 | Doublet (d) | J(H5-H7) ≈ 2.0 | Deshielded by the peri-iodine. Exhibits meta-coupling to H7. |

| H-7 | ~7.80 | Doublet of Doublets (dd) | J(H7-H8) ≈ 9.0, J(H7-H5) ≈ 2.0 | Coupled to ortho H8 and meta H5. Downfield shift due to iodine. |

| H-8 | ~7.50 | Doublet (d) | J(H8-H7) ≈ 9.0 | Coupled to H7. Least affected by the substituents. |

| 2-CH₃ | ~2.70 | Singlet (s) | N/A | Isolated methyl group protons. |

Note: These are predicted values based on data for similar structures like 6-methylquinoline and general substituent effects.[3][4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of 6-Iodo-2-methylquinoline. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe for the sample to ensure optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will confirm the number of carbon atoms and provide insight into their hybridization and electronic environment.

Causality Behind Expected Signals:

-

The molecule has 10 carbon atoms in the quinoline core plus one methyl carbon, for a total of 11 expected signals, as there is no molecular symmetry.

-

C-I Carbon (C6): The most distinctive signal will be for the carbon directly attached to iodine. Due to the heavy atom effect, this signal will be significantly shielded (shifted upfield) to ~90-100 ppm.

-

Quaternary Carbons (C2, C4a, C8a): These carbons will typically show weaker signals and will be in the range of 120-160 ppm. C2 will be the most downfield due to its attachment to the electronegative nitrogen.

-

CH Carbons: The remaining aromatic carbons will resonate between 120-140 ppm.

-

Methyl Carbon: The methyl carbon will appear far upfield, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for 6-Iodo-2-methylquinoline (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| 2-CH₃ | ~25.0 | Typical sp³ methyl carbon attached to an aromatic ring. |

| C-6 | ~95.0 | Strong upfield shift due to direct bonding to the heavy iodine atom. |

| C-3 | ~122.0 | Aromatic CH. |

| C-8 | ~127.0 | Aromatic CH. |

| C-4a | ~128.0 | Quaternary bridgehead carbon. |

| C-5 | ~130.0 | Aromatic CH, deshielded by iodine. |

| C-7 | ~135.0 | Aromatic CH, deshielded by iodine. |

| C-4 | ~136.0 | Aromatic CH, deshielded by nitrogen. |

| C-8a | ~147.0 | Quaternary bridgehead carbon adjacent to nitrogen. |

| C-2 | ~158.0 | Quaternary carbon bonded to nitrogen. |

Note: Predictions are based on analyses of quinoline and methylquinolines, with adjustments for the iodo-substituent.[5][6]

Experimental Protocol: ¹³C NMR Spectroscopy